Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate
Description
Properties
IUPAC Name |
phenyl N-[1-(1-benzothiophen-2-yl)ethyl]-N-hydroxycarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12(16-11-13-7-5-6-10-15(13)22-16)18(20)17(19)21-14-8-3-2-4-9-14/h2-12,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRWRMUPUGECBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)N(C(=O)OC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate typically involves the reaction of 1-benzo[b]thiophen-2-ylethanol with hydroxyurea in the presence of an acid . This method is efficient and yields the desired product with high purity. The reaction conditions often include moderate temperatures and the use of solvents like acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of advanced reactors and automation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[b]thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound. These products can have varied applications depending on their specific chemical properties.
Scientific Research Applications
Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate, also known as N-(1-Benzo[b]thien-2-yl-ethyl)-N-hydroxy O-phenyl Carbamate, is a chemical compound with the molecular formula . It has applications in pharmaceutical and chemical research.
Applications
- Pharmaceuticals this compound is used in developing anti-inflammatory medications. It is a selective inhibitor of the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes. By inhibiting this enzyme, the compound prevents the formation of leukotrienes such as LTB4, LTC4, LTD4, and LTE4. This action can lead to therapeutic effects in conditions characterized by inflammation, such as asthma, where it can reduce bronchoconstriction, mucus secretion, and edema. It is also an impurity of Zileuton, an antiasthmatic inhibitor of 5-lipoxygenase .
-
Scientific Research: The compound has diverse applications in scientific research:
- Chemistry It is used as a reference standard in analytical method development and validation.
- Biology The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
- Medicine It serves as an impurity standard in the production of pharmaceutical drugs like zileuton.
- Industry The compound is utilized in the development of new materials and as a precursor in the synthesis of more complex molecules.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
- Substitution The compound can undergo nucleophilic substitution reactions, particularly at the benzo[b]thiophene moiety. Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound.
Mechanism of Action
The mechanism of action of Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate involves its interaction with specific molecular targets. The benzo[b]thiophene moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Benzo[b]thiophene-Containing Compounds
Key Observations :
- Electron-Withdrawing Groups : Compound 5ba incorporates trifluoro and imidazole substituents, enhancing electrophilic reactivity compared to the target compound’s simpler phenyl-carbamate system .
- Heterocyclic Complexity : Example 36 integrates a pyrazolo[3,4-d]pyrimidine scaffold, which is structurally distinct but shares the benzo[b]thiophen-2-yl motif for π-π stacking in target binding .
- Sulfur-Rich Systems : B25 includes a 1,3-dithiole ring, which may improve redox activity but reduces solubility compared to carbamates .
Carbamate Derivatives: Stability and Functionalization
Table 2: Comparison of Carbamate-Containing Compounds
Key Observations :
- Hydroxy Group Impact : The hydroxyethyl group in the target compound may enhance solubility and hydrogen-bonding interactions compared to tert-butyl or benzyl carbamates .
- Steric Effects : Benzyl and tert-butyl carbamates () provide steric protection for amines, whereas the phenyl group in the target compound may prioritize aromatic interactions over hydrolysis resistance .
- Electron-Deficient Systems : Trifluoromethyl groups () increase metabolic stability but reduce synthetic accessibility compared to simpler phenyl substituents.
Biological Activity
Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate, also known as N-(1-Benzo[b]thien-2-yl-ethyl)-N-hydroxy O-phenyl Carbamate, is a compound with significant pharmacological potential, particularly as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX). This inhibition plays a crucial role in the modulation of inflammatory responses, making this compound relevant for therapeutic applications in conditions such as asthma and other inflammatory diseases.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₁₅N₁O₃S
- Molecular Weight : 305.37 g/mol
- IUPAC Name : N-(1-Benzo[b]thien-2-yl-ethyl)-N-hydroxy O-phenyl Carbamate
This compound acts by selectively inhibiting 5-lipoxygenase, which is responsible for the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are potent mediators of inflammation and are implicated in various pathological conditions, including asthma.
Inhibition Profile
The compound specifically inhibits the formation of leukotrienes such as:
- LTB4
- LTC4
- LTD4
- LTE4
This selective inhibition results in reduced inflammation, bronchoconstriction, mucus secretion, and edema in the airways, making it a promising candidate for treating asthma and related conditions.
Anti-inflammatory Effects
Research indicates that this compound effectively reduces inflammatory responses in various biological models. Its ability to lower leukotriene levels correlates with decreased markers of inflammation.
Case Studies
In one study involving asthmatic models, administration of this compound led to significant reductions in airway hyperresponsiveness and inflammatory cell infiltration compared to control groups. The results demonstrated a clear dose-dependent relationship between the compound's administration and the observed anti-inflammatory effects.
Pharmacokinetics
This compound is noted for its oral bioavailability, which enhances its therapeutic potential. Pharmacokinetic studies suggest that it maintains effective plasma concentrations conducive to exerting its biological effects.
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism | Biological Activity |
|---|---|---|
| Zileuton | 5-lipoxygenase inhibitor | Anti-inflammatory |
| Montelukast | Leukotriene receptor antagonist | Anti-asthmatic |
| Pranlukast | Leukotriene receptor antagonist | Anti-asthmatic |
This compound distinguishes itself by specifically targeting 5-lipoxygenase rather than leukotriene receptors directly. This selectivity may result in fewer side effects compared to broader anti-inflammatory agents like Zileuton or receptor antagonists like Montelukast and Pranlukast .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of this compound, revealing insights into modifications that enhance its potency and selectivity. These investigations are crucial for optimizing its therapeutic profile and minimizing potential side effects associated with non-selective anti-inflammatory drugs .
Q & A
Q. What are the key synthetic strategies for synthesizing Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate?
- Methodological Answer : The synthesis typically involves three stages: (1) Formation of the benzo[b]thiophene core via gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles to ensure regioselectivity . (2) Introduction of the 1-(hydroxyethyl) group through nucleophilic substitution or oxidation-reduction sequences. (3) Carbamate formation via reaction of the hydroxyl group with phenyl isocyanate under mild acidic conditions (e.g., HCl in chloroform) to avoid decomposition . Alternative routes include hydrazine-mediated coupling, as seen in analogous carbamate syntheses .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., [M+Na]+ adducts) .
- NMR Spectroscopy : Distinguishes stereochemistry and functional groups (e.g., hydroxy and carbamate protons).
- X-ray Crystallography : Resolves structural disorder, as observed in cyclohexene-containing carbamates, and validates hydrogen-bonding networks .
- TLC/Column Chromatography : Monitors reaction progress using hexane/ethyl acetate gradients (e.g., 19:1 to 9:1) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during carbamate formation?
- Methodological Answer :
- Catalyst Selection : Use Lewis acids (e.g., HCl) to enhance isocyanate reactivity while avoiding over-acidification .
- Solvent Control : Chloroform or DMF improves solubility of aromatic intermediates and reduces byproduct formation .
- Temperature Modulation : Maintain ≤50°C to prevent thermal decomposition of the hydroxyethyl group .
- Purification : Silica gel chromatography with light petroleum ether effectively isolates the product .
Q. What are the challenges in resolving stereoisomers of this compound, and what methods are effective?
- Methodological Answer :
- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers, particularly for the 1-(benzo[b]thiophen-2-yl)ethyl group.
- Crystallographic Analysis : X-ray diffraction identifies disorder in cyclohexene rings (e.g., 55:45 occupancy ratios) and guides recrystallization strategies .
- Dynamic NMR : Detects rotational barriers in carbamate moieties under variable-temperature conditions.
Q. How does the benzo[b]thiophene moiety influence the compound's biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The benzo[b]thiophene core enhances lipophilicity and π-π stacking with biological targets, as seen in Zileuton, a leukotriene inhibitor .
- Enzymatic Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP2C9) to evaluate metabolic stability .
- Molecular Docking : Simulate interactions with hydrophobic binding pockets using crystallographic data from related carbamates .
Q. What computational methods predict the compound's reactivity and stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates bond dissociation energies (e.g., C–O in carbamate) and predicts hydrolysis pathways .
- Molecular Dynamics (MD) : Models solvation effects in aqueous/organic mixtures to assess stability.
- QSAR Modeling : Correlates substituent electronic effects (e.g., trifluoromethyl groups) with bioactivity using datasets from analogous compounds .
Q. How can intermolecular interactions (e.g., hydrogen bonding) be leveraged to stabilize the crystal structure?
- Methodological Answer :
- Hydrogen-Bond Engineering : Design synthons with N–H⋯O=C interactions, as observed in carbamate chains along the [001] axis .
- Weak Interactions : Utilize C–H⋯π interactions with phenyl rings to enhance packing efficiency .
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to modify lattice parameters and improve thermal stability.
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
